2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
Overview
Description
2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one is an organic compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a benzene ring fused to a seven-membered ring, which includes an amino group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the bicyclic core. This can be achieved through intramolecular Friedel-Crafts acylation, followed by reduction and amination steps.
Cyclization: The initial step involves the formation of the bicyclic structure through intramolecular Friedel-Crafts acylation. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an appropriate acyl chloride precursor.
Reduction: The resulting ketone can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and reagents are chosen for their efficiency and cost-effectiveness, ensuring scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: KMnO₄, HNO₃
Reduction: NaBH₄, LiAlH₄
Substitution: Ammonia, primary or secondary amines
Major Products
Oxidation: Nitro or nitroso derivatives
Reduction: Alcohol derivatives
Substitution: Amino-substituted derivatives
Scientific Research Applications
2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, altering their activity. The amino and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine
Uniqueness
2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and materials science.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-amino-5,6,8,9-tetrahydrobenzo[7]annulen-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-10-4-1-8-2-5-11(13)6-3-9(8)7-10/h1,4,7H,2-3,5-6,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDASAWDIGOBXEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CCC1=O)C=C(C=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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